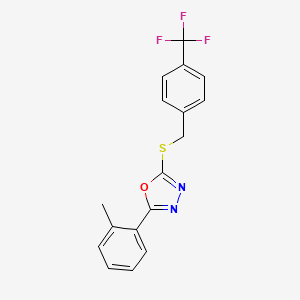

2-(o-Tolyl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2OS/c1-11-4-2-3-5-14(11)15-21-22-16(23-15)24-10-12-6-8-13(9-7-12)17(18,19)20/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUVJKSFNKBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(o-Tolyl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, recognized for its diverse biological activities. The unique structural features of this compound, including the o-tolyl group and the trifluoromethylbenzyl thioether linkage, contribute to its potential applications in medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula: C17H13F3N2OS

- Molecular Weight: 350.36 g/mol

- Structure: Characterized by a five-membered heterocyclic ring containing two nitrogen atoms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Molecular docking studies have indicated that this compound may bind to enzymes and receptors involved in critical cellular pathways, particularly those related to cancer.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. Studies involving this compound suggest that it may induce apoptosis in cancer cells by:

- Inhibiting key enzymes involved in cell proliferation.

- Modulating signal transduction pathways.

Case Study:

A study published in 2023 evaluated the anticancer potential of various oxadiazole derivatives, including our compound. Results indicated that it effectively reduced cell viability in several cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Antimicrobial Activity

Oxadiazoles are also known for their antimicrobial properties. Preliminary tests have shown that this compound exhibits activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Amino-5-benzyl-1,3,4-oxadiazole | Benzyl group at position 5 | Anticancer | Lacks trifluoromethyl group |

| 5-(Trifluoromethyl)-1,3,4-oxadiazole | Trifluoromethyl at position 5 | Antimicrobial | No thioether linkage |

| 2-(p-Tolyl)-5-(phenylthio)-1,3,4-oxadiazole | p-Tolyl instead of o-Tolyl | Anticancer | Different substitution pattern |

The presence of both o-tolyl and trifluoromethyl groups in our compound enhances its chemical behavior and biological activity compared to other similar compounds.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its efficacy. These findings suggest that modifications to the thioether linkage or substituents on the aromatic rings can significantly impact biological activity.

Example Study:

A research article published in Chemical Communications highlighted the synthesis and biological evaluation of various oxadiazole derivatives. The study found that specific substitutions could improve binding affinity to target proteins involved in cancer pathways.

Scientific Research Applications

2-(o-Tolyl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a chemical compound from the oxadiazole family, which features a unique five-membered heterocyclic ring containing two nitrogen atoms. The presence of an o-tolyl group and a thioether linkage to a 4-(trifluoromethyl)benzyl moiety gives it unique chemical properties. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry.

Potential Applications

The applications of this compound are diverse. Interaction studies have been done to determine its binding affinity with biological targets like enzymes and receptors. Molecular docking studies have been used to predict interactions with specific proteins involved in cancer pathways, which helps to explain the mechanism of action and optimize the structure for better efficacy.

- Antimicrobial Activity: Oxadiazole derivatives have shown enhanced antimicrobial activity, which is further improved with certain substitutions on the thiazolyl group .

- Anticancer Activity: Research shows oxadiazole derivatives exhibit anticancer properties. Studies have focused on their cytotoxic effects against cancer cell lines, indicating their potential in cancer-based drug formulations .

- Antidiabetic Activity: Certain trifluoro group-containing oxadiazoles have demonstrated antidiabetic activity by significantly lowering glucose levels in tested models .

- Neurokinin Receptor Modulation: Certain compounds with trifluoromethylphenyl and o-tolyl groups are being investigated as neurokinin receptor modulators for the prevention and/or treatment of diseases mediated by the neurokinin (NK1) receptor .

- Antioxidant Activity: Oxadiazole-2-thioethers have exhibited moderate antioxidant activity, suggesting a potential role in mitigating oxidative stress .

Research and Studies

- Molecular Docking Studies: These studies predict interactions with specific proteins involved in cancer pathways to elucidate the mechanism of action and optimize the structure for enhanced efficacy.

- In Vitro Cytotoxic Efficacy: Newly synthesized 1,3,4-oxadiazoles have been screened for their in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line .

- In Vivo Studies: Using a genetically modified diabetic model, Drosophila melanogaster, researchers have found that certain compounds exhibit better anti-diabetic activity among the synthesized compounds, and these compounds lowered the glucose levels significantly in the tested model .

- Biological Evaluation: Biological evaluations of synthesized derivatives have shown high cytotoxicity against human lung cancer diseases, which may serve for subsequent studies in the formulation of cancer-based drugs and future outlook for researchers .

Several compounds share structural similarities with this compound, each with unique structural features and biological activities:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Amino-5-benzyl-1,3,4-oxadiazole | Benzyl group at position 5 | Anticancer | Lacks trifluoromethyl group |

| 5-(Trifluoromethyl)-1,3,4-oxadiazole | Trifluoromethyl at position 5 | Antimicrobial | No thioether linkage |

| 2-(p-Tolyl)-5-(phenylthio)-1,3,4-oxadiazole | p-Tolyl instead of o-Tolyl | Anticancer | Different substitution pattern |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of 1,3,4-oxadiazoles are highly substituent-dependent. Key analogs and their properties are summarized below:

Table 1: Substituent Comparison and Physicochemical Data

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, as seen in analogs with pesticidal activity (e.g., SDH inhibition in ) .

- Melting Points : Higher melting points (e.g., 113–114°C for bromobenzylthio derivatives) correlate with crystalline stability, influenced by halogen substituents .

Q & A

Synthesis Methodology

Q: What are the established synthetic routes for preparing 2-(o-Tolyl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole? A: The compound can be synthesized via a multi-step procedure involving:

Core Oxadiazole Formation : Cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF, followed by dehydration (e.g., using POCl₃) to form the 1,3,4-oxadiazole ring .

Thioether Coupling : Reaction of the oxadiazole intermediate with 4-(trifluoromethyl)benzyl bromide or chloride in PEG-400 solvent under heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5, 70–80°C) to introduce the thioether substituent .

Purification : Isolation via ice-water quenching, followed by recrystallization in ethanol or aqueous acetic acid to achieve >85% purity .

Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound? A: Key methods include:

- ¹H/¹³C NMR : Peaks at δ 4.4–4.6 ppm (CH₂ from benzylthio group) and δ 118–120 ppm (q, CF₃) confirm substituent integration .

- HRMS : Exact mass matching (e.g., calculated vs. observed [M+H]⁺) validates molecular formula .

- IR Spectroscopy : Stretching vibrations at 1600–1650 cm⁻¹ (C=N oxadiazole) and 1100–1150 cm⁻¹ (C-S thioether) .

Biological Activity Screening

Q: What biological activities are associated with this compound? A: While direct data is limited, structurally related 1,3,4-oxadiazoles exhibit:

- Anticancer Potential : Inhibition of succinate dehydrogenase (SDH) via molecular docking, mimicking penthiopyrad’s binding mode .

- Antimicrobial Activity : Thioether-linked derivatives show MIC values <10 µM against Gram-positive bacteria .

- Toxicity Profiles : Assessed via Artemia salina lethality tests (LC₅₀ >100 µg/mL indicates low ecotoxicity) .

Reaction Optimization

Q: How can synthetic yields be improved for the thioether coupling step? A: Optimize:

- Catalyst Loading : 10 wt% Bleaching Earth Clay enhances reactivity by stabilizing intermediates .

- Solvent Choice : PEG-400 improves solubility of hydrophobic intermediates compared to DMF .

- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of thiols) .

Molecular Docking Studies

Q: How does this compound interact with biological targets like SDH? A: Docking (PDB: 2FBW) reveals:

- Key Interactions : Hydrogen bonding between the oxadiazole nitrogen and Arg-72; π-π stacking with Trp-173 .

- Role of CF₃ : The trifluoromethyl group enhances hydrophobic interactions with the enzyme’s active site .

- Validation : Compare binding scores (e.g., ΔG = -8.2 kcal/mol) to known inhibitors like penthiopyrad .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituents influence bioactivity? A:

- Benzylthio Group : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability and target affinity .

- o-Tolyl Substituent : Ortho-methyl groups increase steric hindrance, reducing off-target interactions .

- Oxadiazole Core : Replacement with thiadiazole decreases potency due to reduced π-electron density .

Data Contradiction Resolution

Q: How to address discrepancies in reported biological activities? A:

Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols .

Control for Purity : Verify compound integrity via HPLC (>95% purity) to exclude batch variability .

Theoretical Validation : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO) with activity trends .

Toxicity Evaluation

Q: What methodologies assess this compound’s toxicity? A:

- Invertebrate Models : Artemia salina assays (24-h exposure) for acute toxicity .

- Cell Viability : MTT assays on HEK-293 cells to determine IC₅₀ values for cytotoxicity .

- Ecotoxicity : Phytotoxicity tests on Lemna minor to evaluate environmental impact .

Analytical Method Validation

Q: How to validate NMR and HRMS data for novel analogs? A:

- NMR : Compare shifts with computed spectra (e.g., using ACD/Labs or MestReNova) .

- HRMS : Use isotopic pattern matching (e.g., M+1/M+2 peaks) to confirm molecular integrity .

- Cross-Validation : Correlate IR and NMR data to confirm functional group assignments .

Functional Group Reactivity

Q: How does the thioether group influence chemical reactivity? A:

- Oxidation Sensitivity : Thioethers oxidize to sulfoxides/sulfones with H₂O₂ or m-CPBA, altering bioactivity .

- Nucleophilic Substitution : Benzylthio groups undergo displacement with amines or thiols under basic conditions .

- Stability : Stability studies (e.g., pH 7.4 buffer, 37°C) show >90% integrity over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.